1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-
Description
Molecular Geometry and Stereochemical Configuration
Core Structural Features
The molecular formula of 1,3-dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is C₁₅H₂₆O₂ , with a molecular weight of 238.37 g/mol . The 1,3-dioxane ring adopts a chair conformation, stabilized by minimized torsional strain between oxygen atoms at positions 1 and 3. The trans-4-propylcyclohexyl substituent at position 5 occupies an equatorial orientation relative to the dioxane ring, while the ethenyl group at position 2 is axial, as inferred from steric and electronic considerations.
The trans designation of the cyclohexyl group refers to the spatial arrangement of the propyl chain relative to the dioxane ring. In the trans-4-propylcyclohexyl moiety, the propyl group resides on the opposite face of the cyclohexane ring relative to the dioxane oxygen atoms. This configuration minimizes 1,3-diaxial interactions between the propyl chain and the ethenyl group.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O₂ | |
| Molecular Weight | 238.37 g/mol | |
| Cyclohexyl Configuration | trans-4-propyl | |
| Dioxane Ring Conformation | Chair |
Stereochemical Implications
The stereochemistry at positions 2 and 5 creates a chiral center, rendering the compound optically active. Computational models suggest that the trans arrangement of substituents induces a C₂-symmetric twist in the dioxane ring, as observed in analogous 1,3-dioxanes with bulky axial groups. This distortion arises from steric repulsion between the ethenyl group and axial hydrogen atoms on adjacent carbons. Nuclear Overhauser Effect (NOE) spectroscopy would likely reveal through-space couplings between the ethenyl protons and equatorial hydrogens on the cyclohexyl group, confirming their spatial proximity.
Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-ethenyl-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3 |
InChI Key |
SXNQMJINBAVUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2COC(OC2)C=C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Pathways
The synthesis of 1,3-dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- (molecular formula: C₁₅H₂₆O₂; molecular weight: 238.37 g/mol) typically begins with the preparation of trans-4-propylcyclohexane derivatives. As noted in patent literature, cyclohexane rings functionalized with alkyl chains are critical precursors for liquid crystal applications.
Precursor Preparation
The trans-4-propylcyclohexyl group is synthesized via hydrogenation of corresponding aromatic precursors or stereoselective alkylation. For example, trans-4-propylcyclohexanol can be converted to its bromide or iodide derivative, which subsequently undergoes nucleophilic substitution with a dioxane-forming reagent.
Cyclocondensation Reactions
Key steps involve cyclocondensation of 2-ethenyl-1,3-propanediol with trans-4-propylcyclohexanecarbaldehyde. This reaction, catalyzed by acid catalysts such as p-toluenesulfonic acid, forms the 1,3-dioxane ring. However, this method predominantly yields a cis-trans mixture, necessitating further isomerization.
Catalytic Isomerization of Cis-Trans Mixtures
A breakthrough in optimizing trans-isomer yield comes from catalytic isomerization. Studies demonstrate that cis-1,3-dioxanes can be converted to their trans counterparts using acid catalysts under controlled conditions.
Reaction Conditions and Catalysts
- Catalyst : p-Toluenesulfonic acid (0.5–1.5 mol%)
- Solvent : Toluene or n-heptane
- Temperature : 98–110°C
- Duration : 3–5 hours
Under these conditions, cis-to-trans isomerization achieves yields exceeding 70%, significantly higher than traditional methods (42–69%). For instance, treating cis-5-(4-propylcyclohexyl)-2-p-ethylphenyl-1,3-dioxane with p-toluenesulfonic acid in n-heptane at 98°C for 3 hours increased trans-isomer content from 12% to 76%.
Table 1: Isomerization Efficiency Under Varying Conditions
| Catalyst Concentration | Temperature (°C) | Reaction Time (h) | Trans-Isomer Yield (%) |
|---|---|---|---|
| 1.0 mol% | 98 | 3 | 76 |
| 1.5 mol% | 110 | 5 | 82 |
| 0.5 mol% | 90 | 4 | 68 |
Purification and Isolation Techniques
Post-isomerization mixtures require precise purification to isolate the trans-isomer.
Recrystallization
Recrystallization from ethanol or n-heptane effectively separates trans-1,3-dioxanes due to their lower solubility compared to cis counterparts. For example, recrystallizing a cis-trans mixture (25:75) of 2-p-cyanophenyl-5-ethyl-1,3-dioxane in ethanol (1:1.8 w/v) yielded 99.5% pure trans-isomer.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like toluene enhance catalytic activity by stabilizing the transition state during isomerization. Nonpolar solvents (e.g., n-heptane) favor trans-isomer stability, reducing byproduct formation.
Industrial and Environmental Considerations
Scalability
Industrial protocols reuse mother liquors from recrystallization to minimize waste. Repeated cycles increase overall trans-isomer yield to 90%, reducing raw material costs.
Environmental Impact
Traditional methods generate toxic cis-oxane byproducts, but catalytic isomerization converts these into usable trans-isomers, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis of 1,3-Dioxane Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, one method involves the reaction of 2-(trans-4-propylcyclohexyl)propane-1,3-diol with 4-bromo-3,5-difluorobenzaldehyde to yield the desired dioxane derivative. The process includes several stages such as alkylation, reduction, and cyanation, which are crucial for obtaining high-purity products suitable for further applications .
Physico-Chemical Properties
The molecular formula of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is C15H26O2 with a molar mass of 238.37 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Approx. 97°C |
| Density | Not specified |
| Solubility in Water | Low |
These properties make it suitable for various applications in liquid crystal technologies and pharmaceutical formulations .
Applications in Liquid Crystal Displays
One of the most significant applications of this compound is in liquid crystal displays (LCDs). The dioxane derivative exhibits excellent electro-optical properties that enhance the performance of LCDs. It enables high time-sharing drive capabilities even at low threshold voltages below 1V. This characteristic is particularly advantageous for improving energy efficiency in display technologies .
Case Study: Liquid Crystal Composition
A study demonstrated that mixing 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- with commercial liquid crystal compositions resulted in enhanced visual angles and improved response times. The compound was blended at a concentration of 10 wt% with a commercial liquid crystal composition (ZLI-1565), leading to significant performance improvements compared to traditional mixtures .
Pharmaceutical Applications
In addition to its use in LCDs, this compound has potential applications in the pharmaceutical industry. Its structural characteristics allow it to serve as an intermediate in synthesizing various bioactive compounds. For example, derivatives of dioxane are known to exhibit antimicrobial and anti-inflammatory properties .
Summary of Applications
The following table summarizes the primary applications of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-:
| Application Area | Description |
|---|---|
| Liquid Crystal Displays | Enhances electro-optical properties; low voltage operation |
| Pharmaceuticals | Intermediate for bioactive compounds; potential therapeutic effects |
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Water Solubility | Dominant Conformation |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₂₆O₂ | ~242.37 | ~2.57–3.0 | Low | Chair (equatorial substituents) |
| 2-Methyl-4-propyl-5-ethyl-1,3-dioxane | C₁₀H₂₀O₂ | 172.265 | 2.57 | Moderate | Chair |
| 1,3-Dioxane | C₄H₈O₂ | 88.11 | 0.12 | High | Chair |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | -0.27 | Very High | Chair |
Table 2. Conformational Energy Differences (kcal/mol)
| Compound | Chair-Twist Energy Difference | Key Substituent Effects |
|---|---|---|
| 1,3-Dioxane | ~0.8 | Low steric demand |
| 1,3-Oxathiane | ~1.2 | Intermediate steric effects |
| 1,3-Dithiane | ~1.5 | High steric demand |
| Target Compound | Not reported | High (trans-4-propylcyclohexyl stabilizes chair) |
Research Findings and Implications
- Conformational Analysis : The target compound’s trans-4-propylcyclohexyl group likely enforces a rigid chair conformation, similar to bulky substituents in 1,3-oxathiane derivatives. This rigidity could make it useful in liquid crystal applications or as a chiral scaffold .
- Reactivity : The ethenyl group at C2 may participate in polymerization or cycloaddition reactions, distinguishing it from simpler 1,3-dioxanes .
- Synthesis Challenges : Steric hindrance from the cyclohexyl group complicates synthetic pathways, requiring optimized conditions to avoid side reactions .
Notes
- The absence of direct experimental data for the target compound necessitates inferences from structurally related heterocycles.
Biological Activity
1,3-Dioxane derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties. The compound 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- (CAS No. 133058-92-1) is a notable member of this class. This article explores the biological activity of this compound, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The molecular formula of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is . Its structure includes a dioxane ring with an ethylene group and a propylcyclohexyl substituent, contributing to its unique chemical properties.
Synthesis and Characterization
The synthesis of this compound often involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis can utilize catalytic methods to achieve high yields and purity. Characterization typically includes spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
Antibacterial Activity
Research indicates that various 1,3-dioxane derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 625 µg/mL for some derivatives .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 625 |
| Compound B | P. aeruginosa | 1250 |
| Compound C | E. faecalis | 625 |
Antifungal Activity
In addition to antibacterial effects, 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- has shown antifungal activity. Compounds in the same class exhibited strong antifungal effects against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | C. albicans | 500 |
| Compound E | C. albicans | 1000 |
The biological activity of these compounds is often attributed to their ability to disrupt cellular processes in microorganisms. For instance, the presence of the dioxane ring may interfere with cell wall synthesis or membrane integrity in bacteria and fungi.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial properties of several dioxane derivatives. The results highlighted that compounds with specific substituents on the dioxane ring exhibited enhanced activity against S. aureus, with a correlation between structural features and potency.
Case Study 2: Antifungal Screening
Another investigation focused on antifungal activity against various strains of fungi. The study revealed that certain dioxane derivatives showed promising results against resistant strains of C. albicans, indicating potential for development into antifungal agents.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,3-dioxane derivatives with trans-4-propylcyclohexyl substituents?
A two-step approach is commonly employed:
- Step 1 : Alkylation of a cyclohexanol precursor (e.g., trans-4-propylcyclohexanol) using vinyl ethers or epoxides under acidic catalysis to form the dioxane ring .
- Step 2 : Stereoselective functionalization at the 2-position via Heck coupling or radical addition to introduce ethenyl groups. Optimize reaction conditions (e.g., Pd catalysts, temperature) to achieve >90% trans-selectivity .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 75–85% | |
| Trans:cis Ratio (Step 2) | 9:1 |
Q. How can the stereochemistry and crystal structure of this compound be validated experimentally?
Use X-ray crystallography to resolve the chair conformation of the 1,3-dioxane ring and confirm substituent orientation (axial/equatorial). For example:
Q. What analytical techniques are critical for assessing thermal stability and decomposition pathways?
- TGA-DSC : Measure decomposition onset temperature (e.g., 180–220°C for similar dioxanes) and identify exothermic/endothermic events .
- GC-MS/Evolved Gas Analysis : Detect volatile byproducts (e.g., propene, cyclohexene derivatives) to infer cleavage mechanisms .
- DFT Calculations : Model bond dissociation energies (BDEs) to predict weak points (e.g., C–O bonds in the dioxane ring) .
Q. How does stereochemical purity impact physicochemical properties?
- Melting Point : Trans-diastereomers exhibit higher melting points due to tighter crystal packing (e.g., Δmp = 15–20°C between trans and cis isomers) .
- Solubility : Axial substituents (e.g., ethenyl) reduce solubility in nonpolar solvents by disrupting symmetry .
- Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) with >99% enantiomeric excess .
Advanced Research Questions
Q. How can computational chemistry elucidate the influence of stereochemistry on reactivity?
- Conformational Analysis : Use DFT (B3LYP/6-311+G(d,p)) to compare energy barriers for ring flipping in trans vs. cis isomers .
- Reaction Pathway Modeling : Simulate nucleophilic attack at the dioxane oxygen to predict regioselectivity (e.g., favoring axial sites due to steric strain) .
Case Study : Trans-isomers show 20% lower activation energy for acid-catalyzed hydrolysis due to favorable protonation geometry .
Q. What strategies address contradictions in reported biological activity data for 1,3-dioxane derivatives?
- Dose-Response Reproducibility : Re-evaluate assays (e.g., antimicrobial MIC tests) using standardized inoculum sizes and solvent controls .
- Metabolite Profiling : Identify degradation products (e.g., via LC-HRMS) that may interfere with activity measurements .
Example : 5-Acetyl-1,3-dioxane derivatives showed conflicting antifungal results due to hydrolysis under high humidity .
Q. How can environmental fate studies be designed to assess persistence and ecotoxicity?
- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 4–9) to measure half-lives (t₁/₂). Expect slower degradation in neutral conditions (t₁/₂ > 30 days) .
- QSAR Modeling : Corporate logP and molecular volume to predict bioaccumulation potential (e.g., BCF > 500 in fish) .
- Microcosm Tests : Monitor degradation in soil/water systems under UV light to simulate photolytic pathways .
Q. What novel applications emerge from modifying the ethenyl or propylcyclohexyl groups?
- Liquid Crystals : Substitute the propyl group with fluorinated chains to enhance mesophase stability (ΔT > 50°C) .
- Polymer Crosslinkers : Utilize the ethenyl group for radical-initiated copolymerization, improving thermal resistance in epoxy resins .
Data :
| Application | Modified Group | Performance Metric |
|---|---|---|
| Liquid Crystal | CF₃-substituted cyclohexyl | Δn = 0.18 @ 589 nm |
| Polymer Additive | Ethenyl-acrylate | T_g increase by 40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
